molecular formula C15H10BrF3O B1324650 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-16-2

2-(2-Bromophenyl)-2'-trifluoromethylacetophenone

Cat. No. B1324650
M. Wt: 343.14 g/mol
InChI Key: MCPUKYDFNVDYOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(2-Bromophenyl)-2’-trifluoromethylacetophenone” are not available, brominated compounds are often synthesized through electrophilic halogenation . For example, 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary : 2-(2-Bromophenyl)pyrrolidine has shown significant promise in medicinal chemistry. It plays a crucial role in the synthesis of ABAD inhibitors, which are used in treating diseases such as Alzheimer’s and cancer .
  • Methods : The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions like substitution and cyclization .
  • Results : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Application as a Pharmaceutical Intermediate

  • Field : Pharmaceutical Chemistry
  • Summary : 2-(2-Bromophenyl)ethylamine is used as a pharmaceutical intermediate .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of using 2-(2-Bromophenyl)ethylamine as a pharmaceutical intermediate were not specified in the source .

Application in Drug Discovery and Material Science

  • Field : Drug Discovery and Material Science
  • Summary : Given its distinctive properties, 2-(2-Bromophenyl)pyrrolidine serves as a valuable building block in organic chemistry, offering potential applications in drug discovery and material science . Its bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity, making 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .
  • Methods : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
  • Results : The outcomes of using 2-(2-Bromophenyl)pyrrolidine in drug discovery and material science were not specified in the source .

Application in Drug Discovery and Material Science

  • Field : Drug Discovery and Material Science
  • Summary : Given its distinctive properties, 2-(2-Bromophenyl)pyrrolidine serves as a valuable building block in organic chemistry, offering potential applications in drug discovery and material science . Its bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity, making 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .
  • Methods : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
  • Results : The outcomes of using 2-(2-Bromophenyl)pyrrolidine in drug discovery and material science were not specified in the source .

Future Directions

Borinic acids, which are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been the subject of recent advances in synthesis . This could potentially open up new avenues for the synthesis and application of brominated compounds like “2-(2-Bromophenyl)-2’-trifluoromethylacetophenone”.

properties

IUPAC Name

2-(2-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-8-4-1-5-10(13)9-14(20)11-6-2-3-7-12(11)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUKYDFNVDYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642313
Record name 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2'-trifluoromethylacetophenone

CAS RN

898784-16-2
Record name 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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